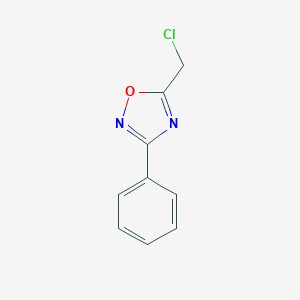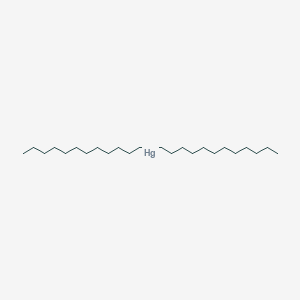
Didodecylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didodecylmercury, also known as DDM, is a chemical compound that has been used in scientific research for many years. It is a surfactant that is commonly used to solubilize membrane proteins and is known to be a potent inhibitor of ATPase activity. DDM has been found to have several advantages and limitations for lab experiments, making it an important tool for researchers in the field of biochemistry and molecular biology.
作用機序
The mechanism of action of didodecylmercury is not fully understood, but it is believed to interact with the hydrophobic regions of membrane proteins, disrupting the lipid bilayer and allowing the protein to be solubilized. Didodecylmercury is also known to interact with the transmembrane domains of proteins, stabilizing them in a detergent micelle.
生化学的および生理学的効果
Didodecylmercury is known to have several biochemical and physiological effects. It has been shown to disrupt the lipid bilayer of cells, leading to membrane damage and cell death. Didodecylmercury has also been found to inhibit the activity of ATPases, which are enzymes that hydrolyze ATP to provide energy for cellular processes.
実験室実験の利点と制限
One of the main advantages of using didodecylmercury in lab experiments is its ability to solubilize membrane proteins without denaturing them. Didodecylmercury is also known to be a potent inhibitor of ATPase activity, making it a valuable tool for studying the function of membrane-bound enzymes. However, Didodecylmercury has some limitations, including its potential toxicity and the fact that it can interfere with certain biochemical assays.
将来の方向性
There are several future directions for research on didodecylmercury. One area of interest is the development of new surfactants that can solubilize membrane proteins with greater efficiency and specificity. Another area of research is the study of the effects of Didodecylmercury on the structure and function of membrane proteins, as well as its potential use as a therapeutic agent for certain diseases. Finally, there is a need for further research on the potential toxicity of Didodecylmercury and its effects on the environment.
合成法
Didodecylmercury can be synthesized by reacting mercury with dodecyl bromide in the presence of a palladium catalyst. The reaction produces a mixture of mono- and didodecylmercury, which can be separated by chromatography. The final product is a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
Didodecylmercury has been widely used in scientific research as a detergent to solubilize and stabilize membrane proteins. It is known to be a potent inhibitor of ATPase activity, making it a valuable tool for studying the function of membrane-bound enzymes. Didodecylmercury has also been used to study the structure and function of ion channels, transporters, and receptors.
特性
CAS番号 |
10217-68-2 |
|---|---|
製品名 |
Didodecylmercury |
分子式 |
C24H50Hg |
分子量 |
539.2 g/mol |
IUPAC名 |
didodecylmercury |
InChI |
InChI=1S/2C12H25.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3; |
InChIキー |
SIKMYRLHKSUYRD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
その他のCAS番号 |
10217-68-2 |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
同義語 |
DIDODECYLMERCURY |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



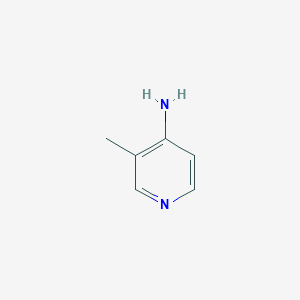
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
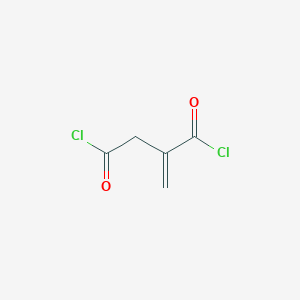
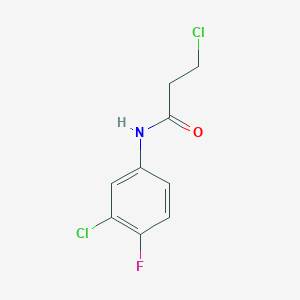

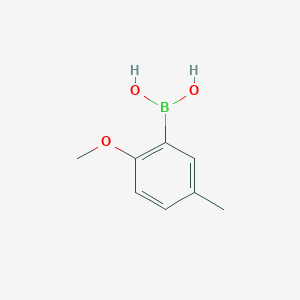
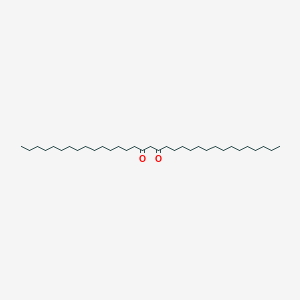
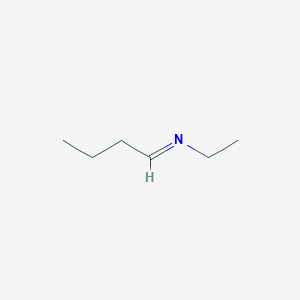
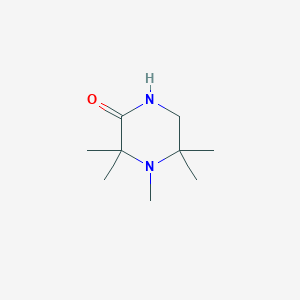
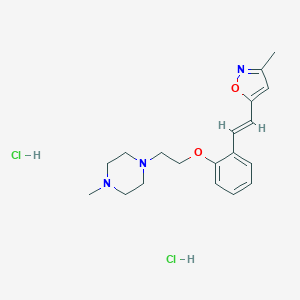
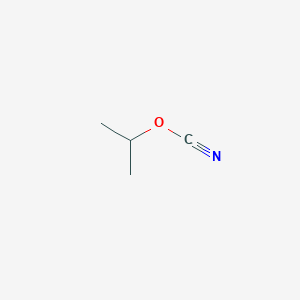
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
